molecular formula C19H21NO3 B11247807 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3,4-dimethylbenzamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3,4-dimethylbenzamide

Cat. No.: B11247807
M. Wt: 311.4 g/mol
InChI Key: VQMJIUHIEZNGSN-UHFFFAOYSA-N
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Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3,4-DIMETHYLBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3,4-DIMETHYLBENZAMIDE typically involves multiple steps. One common route starts with the preparation of the benzodioxepin ring, which can be synthesized through the cyclization of catechol derivatives with appropriate alkylating agents . The benzodioxepin intermediate is then reacted with a benzamide derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Scientific Research Applications

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3,4-DIMETHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3,4-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivities. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)UREA: Shares the benzodioxepin core but differs in the functional groups attached.

    METHYL 4-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)BENZOATE: Another derivative with a benzodioxepin ring, used in different applications.

Uniqueness

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3,4-DIMETHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C19H21NO3/c1-13-4-6-16(10-14(13)2)19(21)20-12-15-5-7-17-18(11-15)23-9-3-8-22-17/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,20,21)

InChI Key

VQMJIUHIEZNGSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCCCO3)C

Origin of Product

United States

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